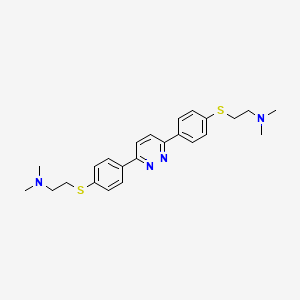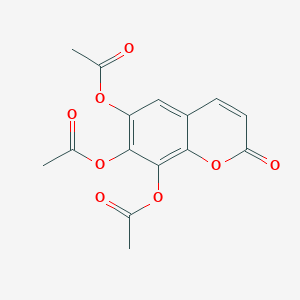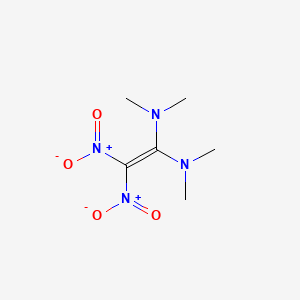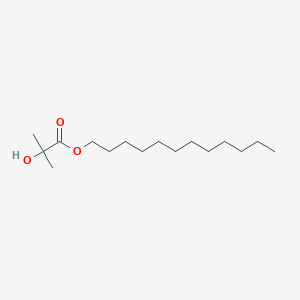
3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine is an organic compound with the molecular formula C24H30N4S2. This compound belongs to the class of pyridazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. Pyridazines are known for their wide range of pharmacological applications due to their unique chemical properties .
Preparation Methods
The synthesis of 3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 4-((2-(dimethylamino)ethyl)thio)phenyl)boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Chemical Reactions Analysis
3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine can be compared with other similar compounds such as:
Michler’s ketone (Bis[4-(dimethylamino)phenyl]methanone): Both compounds contain dimethylamino groups, but Michler’s ketone has a ketone functional group instead of a pyridazine ring.
4,4’-Bis(dimethylamino)thiobenzophenone: This compound is similar in structure but contains a thioketone group instead of a pyridazine ring.
The uniqueness of this compound lies in its pyridazine core, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
CAS No. |
129225-02-1 |
|---|---|
Molecular Formula |
C24H30N4S2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
2-[4-[6-[4-[2-(dimethylamino)ethylsulfanyl]phenyl]pyridazin-3-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C24H30N4S2/c1-27(2)15-17-29-21-9-5-19(6-10-21)23-13-14-24(26-25-23)20-7-11-22(12-8-20)30-18-16-28(3)4/h5-14H,15-18H2,1-4H3 |
InChI Key |
FTMOANCFBICKIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=C(C=C3)SCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)

